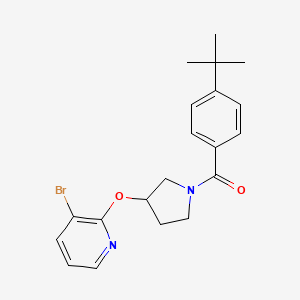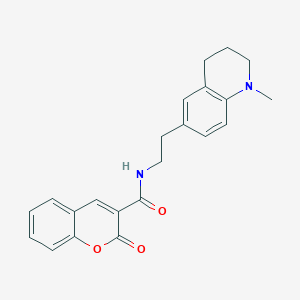
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that appears to contain a tetrahydroquinoline group and a chromene group. Tetrahydroquinoline is a type of organic compound that is part of the quinoline family, which are often used in medicinal chemistry due to their bioactive properties . Chromenes are another class of organic compounds that have a three-ring structure and are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a tetrahydroquinoline moiety and a chromene moiety. These structures are likely to influence its physical and chemical properties, as well as its potential biological activities .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the amide linkage might be hydrolyzed under acidic or basic conditions. The double bonds in the chromene ring could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The aromatic rings could contribute to its stability and possibly also its reactivity .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Properties
Cyclocondensation and Antimicrobial Activity : Research by El-Shaaer (2012) focused on synthesizing benzopyrone derivatives through cyclocondensation, providing a method for preparing compounds with potential antimicrobial activities. This study showcases the chemical versatility and potential for generating biologically active molecules from chromene derivatives (El-Shaaer, 2012).
Regioselectivity in N-ethylation : Batalha et al. (2019) investigated the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, revealing insights into the regioselective ethylation processes that can influence the synthesis of structurally complex quinoline derivatives. This study underscores the importance of understanding chemical reactions at a molecular level for the development of pharmacologically relevant compounds (Batalha et al., 2019).
Reaction Features with N-nucleophiles : Shcherbakov et al. (2013) explored reactions of polyfluorinated ethyl 4-oxo-2-phenyl-4H-chromene-3-carboxylates with N-nucleophiles, detailing a chromone-coumarin rearrangement. Such studies are crucial for developing novel synthetic routes and understanding the reactivity of chromene-based compounds (Shcherbakov et al., 2013).
Potential Biological Activities
Synthesis and Antimicrobial Agents : Desai et al. (2011) synthesized a series of quinazolinone and 4-thiazolidinone derivatives, screening them for antimicrobial activities. This research highlights the pursuit of new therapeutic agents through the synthesis of novel chemical entities possessing potential antimicrobial properties (Desai et al., 2011).
Anticancer Activity : A study by Gaber et al. (2021) aimed at synthesizing quinoline-3-carboxylic acid derivatives to evaluate their anticancer effect against breast cancer cell lines, illustrating the compound's potential in contributing to cancer research and therapy development (Gaber et al., 2021).
Safety and Hazards
Zukünftige Richtungen
The potential applications of this compound would likely depend on its biological activity. If it exhibits promising bioactive properties, it could be further studied as a potential therapeutic agent. Additionally, modifications of its structure could be explored to optimize its activity and selectivity .
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-24-12-4-6-16-13-15(8-9-19(16)24)10-11-23-21(25)18-14-17-5-2-3-7-20(17)27-22(18)26/h2-3,5,7-9,13-14H,4,6,10-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSUTQKYSGDCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Spiro[chromane-2,3'-pyrrolidin]-4-ol hydrochloride](/img/structure/B2799042.png)

![N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2799048.png)

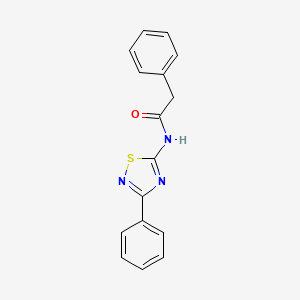

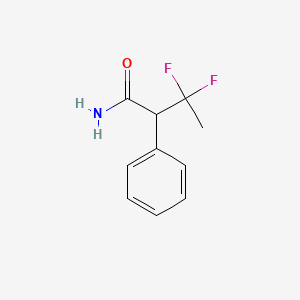
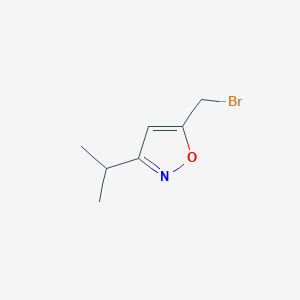

![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2799057.png)
![3-[1-Butyl-5-(pyrrolidine-1-sulfonyl)-1H-benzoimidazol-2-yl]-propionic acid](/img/structure/B2799059.png)

![1-[2-[4-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2799062.png)
